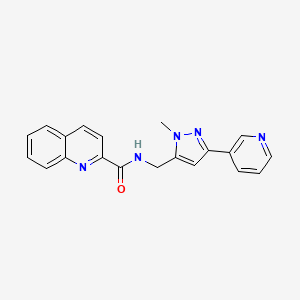

![molecular formula C25H22N4O3S B2574973 3-(4-Ethylphenyl)-5,6-dimethyl-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]thieno[2,3-d]pyrimidine-2,4-dione CAS No. 852454-58-1](/img/structure/B2574973.png)

3-(4-Ethylphenyl)-5,6-dimethyl-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]thieno[2,3-d]pyrimidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

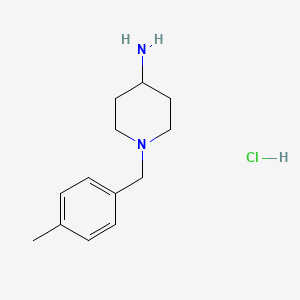

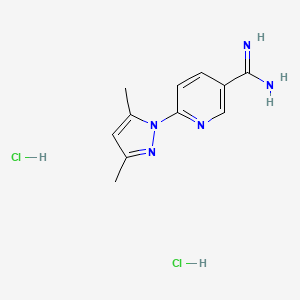

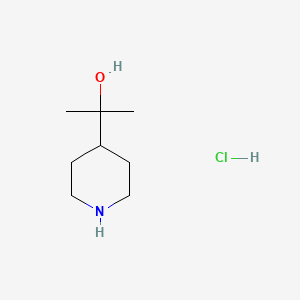

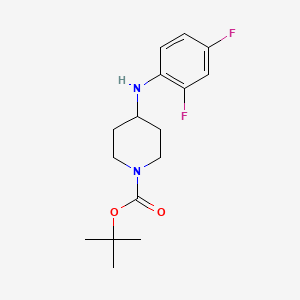

3-(4-Ethylphenyl)-5,6-dimethyl-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]thieno[2,3-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C25H22N4O3S and its molecular weight is 458.54. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Importance of Hybrid Catalysts in Synthesis

Hybrid catalysts play a crucial role in synthesizing pyranopyrimidine scaffolds, which are key precursors in the medicinal and pharmaceutical industries. These scaffolds, including variants like thieno[2,3-d]pyrimidines, demonstrate broad synthetic applications and bioavailability. The synthesis of these compounds often involves one-pot multicomponent reactions utilizing diverse catalysts, including organocatalysts, metal catalysts, and nanocatalysts. Such methodologies underscore the synthetic versatility and potential of thieno[2,3-d]pyrimidines in drug development processes (Parmar, Vala, & Patel, 2023).

Biological Significance of Pyrimidine Derivatives

Pyrimidine derivatives, including those with thieno[2,3-d] cores, have been extensively studied for their biological significance. These compounds are known for their antiviral, antitumor, antimycobacterial, and antiparkinsonian activities, making them critical in medicinal chemistry. The incorporation of heteroaryl substituents, such as thienyl groups, into purine and pyrimidine nucleobases and nucleosides significantly impacts their activities. These modifications can enhance the bioisosteric replacement effects, offering a route to optimize drug properties and activities (Ostrowski, 2022).

Optoelectronic Applications

Thieno[2,3-d]pyrimidines and related pyrimidine derivatives find applications beyond pharmaceuticals, extending into optoelectronics. The incorporation of pyrimidine fragments into π-extended conjugated systems has been shown to create novel materials for optoelectronic applications. These compounds can function in organic light-emitting diodes (OLEDs), photoelectric conversion elements, and as materials for nonlinear optical applications. This demonstrates the versatile utility of pyrimidine derivatives in developing advanced materials (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Wirkmechanismus

Target of Action

Pyrimidine derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities . They are used in the production of thyroid drugs, in the treatment of leukemia, and also for the synthesis of other substituted pyrimidine .

Mode of Action

Pyrimidine derivatives are known to interact with their targets in a variety of ways, leading to different biological effects .

Biochemical Pathways

Pyrimidine derivatives are known to influence a variety of biological pathways, leading to their diverse biological potential .

Result of Action

Pyrimidine derivatives are known to have antihypertensive, anticancer, antimicrobial, anti-inflammatory, and antioxidant activity .

Eigenschaften

IUPAC Name |

3-(4-ethylphenyl)-5,6-dimethyl-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]thieno[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N4O3S/c1-4-17-8-10-19(11-9-17)29-23(31)22-15(2)16(3)33-24(22)28(25(29)32)14-18-13-21(30)27-12-6-5-7-20(27)26-18/h5-13H,4,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHXJUGRDVLWZSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC4=CC(=O)N5C=CC=CC5=N4)SC(=C3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-(3-nitrophenyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2574892.png)

![{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}(thiophen-2-yl)methanol](/img/structure/B2574896.png)

![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-7-hydroxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2574904.png)

![N-(3-chlorophenyl)-2-[(4-methoxyphenyl)imino]-1,3-thiazolane-3-carbothioamide](/img/structure/B2574909.png)

![3-Iodo-7-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2574911.png)

![(Z)-4-fluoro-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2574912.png)